CK-869

Descripción general

Descripción

CK-869 es un inhibidor de molécula pequeña que interactúa con el complejo de proteína 2/3 relacionada con la actina (Arp2/3). Este complejo juega un papel crucial en la nucleación de filamentos de actina ramificados, que son esenciales para procesos celulares como la motilidad celular y los cambios de forma .

Métodos De Preparación

Rutas sintéticas:: Las rutas sintéticas para CK-869 no están explícitamente documentadas en la literatura disponible. Se deriva de los compuestos parentales CK-636 y CK-548 .

Condiciones de reacción:: Las condiciones de reacción específicas para la síntesis de this compound permanecen sin revelar. Los investigadores se han centrado en su caracterización estructural y efectos funcionales en lugar de en vías sintéticas detalladas.

Producción industrial:: La información sobre los métodos de producción a escala industrial para this compound es escasa. Se utiliza principalmente como herramienta de investigación en lugar de como producto comercial.

Análisis De Reacciones Químicas

CK-869 inhibe la nucleación de filamentos de actina uniéndose al complejo Arp2/3. Aunque los modos de acción exactos difieren entre CK-666 y this compound, ambos compuestos interrumpen el movimiento de las subunidades Arp2 y Arp3 hacia la conformación activada similar a un filamento .

Los reactivos y condiciones comunes asociados con las interacciones de this compound permanecen sin reportar debido a su contexto de investigación especializado.

Aplicaciones Científicas De Investigación

Key Research Applications

-

Actin Dynamics Studies

- CK-869 is extensively used to investigate the dynamics of actin polymerization in various cellular contexts. By inhibiting the Arp2/3 complex, researchers can elucidate the role of actin in cellular processes such as migration, division, and intracellular transport.

-

Cell Motility and Migration

- Studies have shown that this compound significantly affects cell motility rates by reorganizing F-actin structures. For instance, treatment with this compound led to altered cell migration patterns in M-1 cortical collecting duct cells, demonstrating its utility in studying cell behavior in response to external stimuli .

- Cancer Research

- Microtubule Assembly Inhibition

- Infectious Disease Models

Case Study 1: Inhibition of Actin Polymerization

A study demonstrated that this compound effectively reduced the branching rate of Arp2/3 complexes containing different isoforms (ArpC1A/C5 and ArpC1B/C5). The half-maximal inhibitory concentration (IC50) values indicated that this compound is a more potent inhibitor compared to its analog CK-666, particularly against complexes containing ArpC1A .

| Iso-complex Type | IC50 (µM) for this compound | IC50 (µM) for CK-666 |

|---|---|---|

| ArpC1A/C5 | 0.86 | 4 |

| ArpC1B/C5 | 3.55 | Not applicable |

Case Study 2: Impact on Cell Migration

In a controlled experiment using HeLa cells, treatment with this compound demonstrated a marked decrease in cell motility due to significant reorganization of the actin cytoskeleton. This finding underscores the compound's potential as a tool for understanding cellular mechanics during cancer progression .

Mecanismo De Acción

El mecanismo de CK-869 implica la unión al complejo Arp2/3. Estabiliza el estado inactivo del complejo (en el caso de CK-666) o desestabiliza la interfaz de paso corto Arp3-Arp2 (para this compound) . Estas acciones impactan las redes de filamentos de actina dentro de las células.

Comparación Con Compuestos Similares

CK-869 destaca por su sitio de unión único y modo de inhibición. Otros compuestos similares incluyen CK-666 (un inhibidor relacionado) y los compuestos parentales CK-636 y CK-548 .

Actividad Biológica

CK-869 is a small molecule that serves as an inhibitor of the Arp2/3 complex, which is crucial for actin filament nucleation in eukaryotic cells. Understanding the biological activity of this compound is essential for its application in research and potential therapeutic settings. This article provides a detailed overview of the mechanisms by which this compound acts, its effects on cellular processes, and relevant case studies.

This compound binds to a specific site on the Arp3 subunit of the Arp2/3 complex, leading to allosteric inhibition. Unlike other inhibitors, this compound disrupts key protein-protein interactions within the complex, particularly affecting the Arp3-Arp2 interface. This action prevents the transition of the Arp2/3 complex into its active state required for actin nucleation .

Structural Insights

Research has shown that this compound stabilizes an inactive conformation of the Arp2/3 complex. The binding induces structural changes that alter how the complex interacts with actin monomers and nucleation-promoting factors (NPFs). Specifically, it causes a flip in the sensor loop of Arp3, which influences ATP binding dynamics, although it does not directly compete with ATP .

Biological Effects

This compound has been extensively studied for its effects on cell motility and actin dynamics:

- Inhibition of Actin Polymerization : this compound significantly reduces actin polymerization in various cell types. For instance, in HeLa cells infected with vaccinia virus, treatment with this compound resulted in a near-complete loss of virus-induced actin assembly compared to untreated controls .

- Impact on Cell Morphology : In macrophage models, this compound treatment led to significant morphological changes, with cells becoming less spread and more rounded. This contrasts with CK-666, which did not affect macrophage morphology significantly .

Study 1: Differential Effects on Actin Assembly

A study examined the effects of this compound on vaccinia-induced actin polymerization in HeLa cells. The results indicated that increasing concentrations of this compound led to a dramatic reduction in actin assembly events compared to CK-666, which showed minimal effects even at high concentrations .

Study 2: Effects on Macrophage Behavior

In another investigation involving murine bone marrow-derived macrophages, this compound treatment resulted in increased motility. This was attributed to its ability to disrupt normal Arp2/3 complex function while simultaneously enhancing myosin II-dependent movement .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of CK-666 and this compound:

| Property | CK-666 | This compound |

|---|---|---|

| Binding Site | Allosteric site on Arp2/3 complex | Specific pocket on Arp3 |

| Effect on Actin Assembly | Partial inhibition | Near-complete inhibition |

| Impact on Cell Morphology | No significant change | Cells become rounded and less spread |

| Effect on Macrophage Motility | No impact | Increased motility |

Propiedades

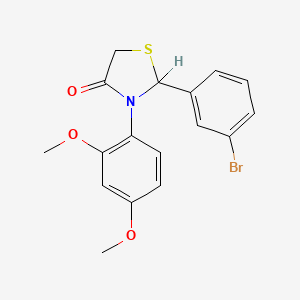

IUPAC Name |

2-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3S/c1-21-13-6-7-14(15(9-13)22-2)19-16(20)10-23-17(19)11-4-3-5-12(18)8-11/h3-9,17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNPZYLNLATCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(SCC2=O)C3=CC(=CC=C3)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388592-44-7 | |

| Record name | 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.